Cas no 1273677-27-2 (8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one)

8-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a substituted tetrahydronaphthalenone derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a methoxy group at the 5-position and an ethyl substituent at the 8-position, which may influence its reactivity and binding properties. This compound serves as a versatile intermediate for the development of more complex molecules, particularly in the synthesis of biologically active compounds. Its partially hydrogenated naphthalene core offers a balance of stability and functionalizability, making it useful for exploratory chemistry. The product is typically characterized by high purity and consistent quality, ensuring reliable performance in research applications.
8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one structure
1273677-27-2 structure
Product Name:8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
CAS No:1273677-27-2
MF:C13H16O2
MW:204.264944076538
MDL:MFCD18648021
CID:5606814
PubChem ID:129940971
Update Time:2025-08-05

8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 8-Ethyl-5-methoxy-3,4-dihydro-2H-naphthalen-1-one
    • 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro-5-methoxy-
    • 1273677-27-2
    • 8-ETHYL-5-METHOXY-2,3,4-TRIHYDRONAPHTHALEN-1-ONE
    • EN300-843390
    • 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
    • MDL: MFCD18648021
    • Inchi: 1S/C13H16O2/c1-3-9-7-8-12(15-2)10-5-4-6-11(14)13(9)10/h7-8H,3-6H2,1-2H3
    • InChI Key: JRGDWLHVQPEOBT-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C(OC)=CC=C2CC)CCC1

Computed Properties

  • Exact Mass: 204.115029749g/mol
  • Monoisotopic Mass: 204.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.077±0.06 g/cm3(Predicted)
  • Boiling Point: 354.3±41.0 °C(Predicted)

8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>

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Additional information on 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Introduction to 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 1273677-27-2)

8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, identified by its Chemical Abstracts Service (CAS) number 1273677-27-2, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This tetrahydropyranone derivative exhibits a fused naphthalene core with ethyl and methoxy substituents, which contribute to its unique electronic and steric properties. The compound’s molecular framework suggests potential applications in the design of bioactive molecules, particularly in the development of novel therapeutic agents.

The molecular structure of 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one consists of a seven-membered lactone ring embedded within a partially hydrogenated naphthalene system. The presence of the ethyl group at the 8-position and the methoxy group at the 5-position introduces regions of electron density and steric bulk, which can modulate interactions with biological targets. Such structural features are often exploited in drug discovery to optimize binding affinity and selectivity.

Recent advancements in computational chemistry have enabled the systematic investigation of 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one’s pharmacophoric characteristics. Molecular docking studies have revealed that this compound can engage with various protein binding pockets, including those associated with enzymes and receptors involved in metabolic pathways. Notably, its scaffold resembles that of several known bioactive molecules, suggesting potential utility in modulating pathways relevant to inflammation, neurodegeneration, and cancer.

In the realm of medicinal chemistry, the synthesis of 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has been refined through multiple methodologies, including cyclocondensation reactions and catalytic hydrogenation processes. These synthetic routes highlight the compound’s accessibility for further derivatization, allowing chemists to explore analogues with tailored properties. The introduction of diverse functional groups at strategic positions within the molecule can lead to enhanced biological activity or improved pharmacokinetic profiles.

One particularly compelling aspect of 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is its potential role as a precursor for more complex pharmacological entities. Researchers have leveraged its structural motif to develop inhibitors targeting specific disease-related pathways. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain signaling and oxidative stress.

The biological activity of 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has been explored across multiple models systems. In vitro assays have demonstrated interactions with receptors and enzymes relevant to central nervous system (CNS) disorders. Furthermore, in vivo studies suggest that this compound may exhibit neuroprotective effects by attenuating oxidative damage and inhibiting pro-inflammatory cascades. These findings align with emerging research highlighting the importance of tetrahydropyranone derivatives in neurodegenerative disease management.

Another area where 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has shown promise is in oncology research. Its structural similarity to certain natural products known for their anti-cancer properties has prompted investigations into its effects on tumor cell proliferation and survival. Preliminary data indicate that this compound can induce apoptosis in certain cancer cell lines while sparing healthy tissues. Such findings underscore its potential as a lead compound for further development into novel chemotherapeutic agents.

The pharmacokinetic profile of 8-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is another critical consideration in its development as a therapeutic entity. Studies have begun to characterize its absorption, distribution, metabolism, and excretion (ADME) properties using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC/MS). These analyses provide insights into how the compound behaves within biological systems and inform decisions regarding dosing regimens and formulation strategies.

From a synthetic chemistry perspective, 8ethyl5methoxyltetrahydronaphthalenlone CAS NO1273677272 is notable for its versatility as a building block for more complex scaffolds. Its lactone ring can be opened under various conditions to yield linear or cyclic intermediates that serve as precursors for diverse pharmacophores. This adaptability makes it an attractive candidate for combinatorial chemistry approaches aimed at generating libraries of novel bioactive molecules.

The integration of machine learning tools into drug discovery pipelines has further enhanced the exploration of compounds like 8ethyl5methoxyltetrahydronaphthalenlone CAS NO1273677272. Predictive models trained on large datasets can identify promising derivatives based on structural features alone before experimental validation becomes necessary. This high-throughput screening approach accelerates the identification of candidates with optimized properties for clinical development.

In conclusion, 8ethyl5methoxyltetrahydronaphthalenlone CAS NO1273677272 represents an exciting opportunity for innovation in pharmaceutical research due to its unique structural attributes, potential biological activities,and synthetic accessibility.Promising preliminary findings underscoreitsutilityasanoveladmindrugorprecursorforfuturetherapeutics.Sustainedinvestigationintothiscompoundanditsderivativesholdsgreatpromiseforaddressingavarietyofhumanhealthchallenges.

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